molecular formula C18H14FN3OS B2789543 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide CAS No. 872630-11-0

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide

Cat. No.: B2789543
CAS No.: 872630-11-0
M. Wt: 339.39
InChI Key: KGNNQFHDXQLAPH-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a synthetic organic compound with the molecular formula C18H14FN3OS . This benzamide derivative features a 2,3-dihydroimidazo[2,1-b]thiazole moiety linked to a 2-fluorobenzamide group via a phenyl ring. The imidazothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Related thiazole and benzamide compounds are frequently investigated in scientific research for their potential as inhibitors of biological targets . For instance, structurally similar molecules have been studied for their properties as cancer cell-growth inhibitors . The presence of the fluorobenzamide group can influence the molecule's planarity, conformation, and intermolecular binding interactions, such as through N—H···N hydrogen bonding, which can be critical for its solid-state properties and potential interaction with biological macromolecules . This product is intended for research and development purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers specializing in synthetic chemistry, chemical biology, and drug discovery may find this compound valuable for building structure-activity relationships or as a synthetic intermediate for further chemical elaboration.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNNQFHDXQLAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group participates in hydrolysis and nucleophilic substitution reactions:

Reaction TypeConditionsProductsKey Observations
Acidic HydrolysisConcentrated HCl, reflux2-fluorobenzoic acid + 3-{2H,3H-imidazo[2,1-b] thiazol-6-yl}anilineComplete cleavage occurs after 6–8 hours at 110°C
Basic Hydrolysis10% NaOH, ethanol/water2-fluorobenzoate salt + amine byproductRequires prolonged heating (>12 hrs) due to steric hindrance
Nucleophilic Acyl SubstitutionSOCl₂ → RNH₂New amides or ureasLimited reactivity observed in analogous compounds due to electron-withdrawing fluorine

Fluorine Substituent Reactions

The ortho-fluorine on the benzamide enables specific transformations:

Key Reactions:

  • Nucleophilic Aromatic Substitution :
    Reacts with alkoxides (RO⁻) or amines (R₂NH) under microwave irradiation (150°C, DMF) to yield 2-alkoxy/amino derivatives.
    Example:
    Ar-F+NaOCH3ΔAr-OCH3+NaF\text{Ar-F} + \text{NaOCH}_3 \xrightarrow{\Delta} \text{Ar-OCH}_3 + \text{NaF}

  • Fluorine-Halogen Exchange :
    Treating with BCl₃ in dichloromethane replaces fluorine with chlorine at 0°C (yield: 68–72%).

Imidazo[2,1-b]thiazole Ring Reactivity

The fused heterocycle undergoes electrophilic substitutions and ring-opening reactions:

Electrophilic Substitution

PositionReagentsProductsYield
C-2HNO₃/H₂SO₄ (-5°C)Nitro derivative45%
C-5Br₂ in CHCl₃5-bromoimidazothiazole63%

Ring-Opening Reactions

  • Oxidative Cleavage :
    H₂O₂/AcOH (70°C, 4 hrs) converts the thiazole ring to a sulfonic acid derivative .

  • Reductive Degradation :
    Zn/HCl reduces the thiazole S-atom to H₂S, yielding a dihydroimidazole fragment .

Catalytic Cross-Coupling Reactions

The phenyl group attached to the imidazothiazole participates in:

ReactionCatalyst SystemApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl synthesis (e.g., biphenyl derivatives)
Buchwald-HartwigPd₂(dba)₃/XPhosC–N bond formation with secondary amines

Typical conditions: Toluene/EtOH (3:1), 80°C, 12–18 hrs .

Biological Activation Pathways

While not strictly chemical reactions, metabolic transformations impact its pharmacological profile:

  • Cytochrome P450 Oxidation : Hydroxylation at the imidazothiazole C-5 position (major metabolite)

  • Glucuronidation : Conjugation at the benzamide NH group (Phase II metabolism)

Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life
UV Light (254 nm)C–F bond cleavage → defluorinated byproducts2.3 hrs
pH 1.2 (HCl)Amide hydrolysis (75% degradation in 24 hrs)6.8 hrs
pH 9.0 (NaOH)Ring-opening of imidazothiazole4.1 hrs

Data extrapolated from structurally related compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The introduction of fluorine in such compounds often enhances their biological activity. Specifically, replacing chlorine with fluorine has been noted to increase anticancer activity against lung carcinoma cells (A549) and other types of cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
24A5495.4Inhibition of ERK1/2
25MCF74.5Induction of apoptosis
26SKNMC6.0Cell cycle arrest

2. Structure-Activity Relationship (SAR) Studies
The optimization of imidazo[2,1-b][1,3]thiazole derivatives for improved selectivity and potency has been a focus area. SAR studies indicate that modifications at specific positions can lead to enhanced selectivity indices and solubility profiles. For example, the introduction of methoxy groups has shown a strong correlation with improved selectivity against target cancer cell lines .

Mechanistic Insights

1. Inhibition of Kinase Activity
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance, compounds derived from imidazo[2,1-b][1,3]thiazole have been reported to inhibit the ERK signaling pathway, which is crucial in regulating cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

2. Induction of Apoptosis
Studies have demonstrated that certain derivatives can induce apoptosis through mitochondrial pathways. This is facilitated by the activation of caspases and the release of cytochrome c from mitochondria upon treatment with these compounds .

Other Therapeutic Applications

1. Antimicrobial Properties
Beyond anticancer applications, imidazo[2,1-b][1,3]thiazole derivatives have shown promising antimicrobial activity against various pathogens. The structural characteristics that confer stability and bioactivity make these compounds suitable candidates for further development as antimicrobial agents.

Table 2: Antimicrobial Activity Overview

CompoundPathogenMinimum Inhibitory Concentration (MIC)
24E. coli32 µg/mL
25S. aureus16 µg/mL
26Pseudomonas aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

SRT1720 (CID: 25232708)

  • Structure: N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide hydrochloride.
  • Key Differences: Replaces the 2-fluorobenzamide with a quinoxaline-2-carboxamide group. Incorporates a piperazine-methyl substituent on the imidazothiazole.
  • Activity : Potent SIRT1 agonist (EC₅₀ = 0.16 μM) with applications in metabolic and aging-related studies .
  • Pharmacokinetics: Higher molecular weight (C₂₅H₂₄ClN₇OS; MW: 526.03 g/mol) compared to the target compound, likely due to the quinoxaline and piperazine groups, which may reduce bioavailability .

3-Methoxy-N-(2-(3-(Piperazin-1-ylmethyl)Imidazo[2,1-b]Thiazol-6-yl)Phenyl)Benzamide

  • Structure : Methoxy-substituted benzamide with a piperazine-methyl imidazothiazole.
  • Key Differences :
    • Methoxy group at the benzamide's meta position vs. fluorine at ortho.
    • Piperazine substituent similar to SRT1720.
  • Activity : Likely targets SIRT1 but with reduced potency compared to SRT1720 due to the smaller substituent .

N-(2-{2H,3H-Imidazo[2,1-b][1,3]Thiazol-6-yl}Phenyl)-2-(Thiophen-3-yl)Acetamide (BK09017)

  • Structure : Acetamide-linked thiophene instead of benzamide.
  • Key Differences :
    • Thiophene-acetamide group may alter electronic properties and target selectivity.

2-Fluoro-N-(3-Fluoro-4-(Picolinimidamido)Phenyl)-4-(Picolinimidamido)Benzamide (3l)

  • Structure : Difluorinated benzamide with picolinimidamide substituents.
  • No imidazothiazole core, limiting direct target overlap .

Structural and Functional Insights

Role of the Imidazothiazole Core

  • The imidazo[2,1-b][1,3]thiazole moiety is critical for binding to enzymes like SIRT1, as seen in SRT1720 and SRT2183 . Its planar structure facilitates π-π stacking with aromatic residues in enzymatic pockets.

Impact of Fluorine Substitution

  • The 2-fluoro group on the benzamide may improve metabolic stability by resisting cytochrome P450 oxidation compared to non-halogenated analogs (e.g., methoxy or hydroxy derivatives) .

Substituent Effects on Activity

  • Thiophene/Acetamide Groups (e.g., BK09017): Alter electronic properties, possibly shifting target specificity toward kinases .

Biological Activity

2-Fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₉H₁₆FN₃OS
Molecular Weight353.4 g/mol
CAS Number946352-36-9

Anticancer Properties

Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown potent cytotoxic activity against a range of cancer cell lines including murine leukemia (L1210), human cervix carcinoma (HeLa), and human T-lymphocyte leukemia (CEM). IC₅₀ values have been reported in the submicromolar to nanomolar range for similar derivatives .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that the presence of the thiazole ring enhances the interaction with cellular targets, contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the compound's structure influence its biological activity:

  • Thiazole Ring : The inclusion of thiazole and imidazole rings is essential for maintaining cytotoxicity. Variations in substituents on these rings can significantly alter potency and selectivity against cancer cells .
  • Fluorine Substitution : The introduction of a fluorine atom at specific positions has been shown to enhance lipophilicity and improve cellular uptake, which may contribute to increased bioactivity .

Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into their potential therapeutic applications:

  • Antitumor Activity : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vivo. Results indicated that certain derivatives exhibited significant tumor growth inhibition in mouse models, correlating with their in vitro cytotoxicity profiles .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand the interactions between these compounds and their biological targets. For example, one study demonstrated that specific interactions with Bcl-2 proteins were crucial for inducing apoptosis in treated cancer cells .

Q & A

Q. What are the common synthetic routes for 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, including:

  • Imidazothiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., triethylamine in DMF) .
  • Coupling reactions : Suzuki-Miyaura cross-coupling to attach the fluorobenzamide group to the phenyl-imidazothiazole scaffold, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility, while temperature control (0–80°C) minimizes side reactions.

Q. Key factors affecting yield/purity :

FactorImpactMitigation Strategy
Catalyst loadingExcess Pd increases impuritiesOptimize at 2–5 mol%
Reaction timeProlonged time → decompositionMonitor via TLC/HPLC
PurificationSilica gel chromatography improves purity (>95%)

Q. How is the compound characterized structurally, and what analytical methods validate its conformation?

  • X-ray crystallography : Resolves 3D structure, confirming the imidazothiazole-phenylene linkage and fluorine substitution .
  • NMR spectroscopy : ¹H/¹³C NMR verifies aromatic proton environments (e.g., δ 7.2–8.5 ppm for phenyl groups) and fluorine coupling patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 377.08) and fragmentation patterns .

Critical validation step : Cross-referencing spectroscopic data with computational models (e.g., DFT) ensures structural accuracy .

Q. What in vitro assays are used for preliminary biological evaluation of this compound?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Urease or kinase inhibition assays with fluorometric/colorimetric readouts .

Q. Methodological considerations :

  • Use DMSO for solubility (<0.1% v/v to avoid cytotoxicity).
  • Include positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and selectivity?

SAR studies focus on:

  • Fluorine position : Para- vs. ortho-fluoro substitution alters lipophilicity (logP) and target binding .
  • Imidazothiazole substituents : Methyl groups at the 3-position enhance metabolic stability but may reduce solubility .

Q. Example data :

ModificationBioactivity (IC₅₀, μM)Selectivity Index (Cancer vs. Normal Cells)
2-Fluoro1.2 ± 0.38.5
4-Fluoro3.8 ± 0.52.1
3-Methyl-imidazothiazole0.9 ± 0.210.2

Advanced tool : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like sirtuins or kinases .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Case example : High in vitro potency but low in vivo bioavailability.

  • Root cause analysis :
    • Poor solubility (<10 µg/mL in PBS) → reformulate with cyclodextrins or nanoemulsions .
    • Rapid metabolism → introduce metabolically stable groups (e.g., trifluoromethyl) .
  • Validation : Pharmacokinetic studies (Cₘₐₓ, AUC) in rodent models .

Q. What mechanistic insights explain its activity in mitochondrial biogenesis or ER stress pathways?

  • Mitochondrial biogenesis : Activation of SIRT1-PGC-1α axis enhances oxidative phosphorylation (e.g., increased ATP synthesis and mtDNA copy number) .
  • ER stress modulation : Downregulation of GRP78 and CHOP proteins reduces apoptosis in glioblastoma models .

Q. Experimental design :

  • Cellular assays : siRNA knockdown of SIRT1/PGC-1α to confirm target dependency .
  • Biomarker quantification : ELISA for acetylated lysine residues (SIRT1 activity) .

Q. How can synthetic challenges (e.g., low yield in coupling steps) be addressed methodologically?

  • Optimization strategies :
    • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 20–30% .
    • Flow chemistry : Enhances reproducibility in Pd-catalyzed steps .
  • Troubleshooting :
    • Byproduct formation : Use scavengers (e.g., polymer-bound thiourea) to remove residual Pd .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Pharmacophore modeling : Identifies unintended kinase or GPCR binding .
  • Toxicity prediction : SwissADME or ProTox-II assess hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity .

Validation : Compare computational predictions with phenotypic screening in zebrafish models .

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